molecular formula C15H14FN3O B11616138 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 442564-56-9

2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11616138
CAS No.: 442564-56-9
M. Wt: 271.29 g/mol
InChI Key: ZDIBOHACIJZCSR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and piperidinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize output.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-substituted oxazoles and piperidinyl derivatives. Examples are:

  • 2-(4-Chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-(4-Methylphenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Uniqueness

What sets 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile apart is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

442564-56-9

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H14FN3O/c16-12-6-4-11(5-7-12)14-18-13(10-17)15(20-14)19-8-2-1-3-9-19/h4-7H,1-3,8-9H2

InChI Key

ZDIBOHACIJZCSR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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